Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
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Overview
Description
Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyridine ring, a chromeno-pyrrol ring system, and a benzoate ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyridine derivative, followed by the formation of the chromeno-pyrrol ring system through cyclization reactions. The final step often involves esterification to introduce the benzoate group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s potential biological activities make it a candidate for research in drug discovery and development, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It may be investigated for therapeutic applications, including as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyridine or chromeno-pyrrol ring systems, such as:
Imidazole derivatives: Known for their broad range of biological activities.
Pyrrolopyrazine derivatives: Exhibiting antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H16N2O5 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4-(3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate |
InChI |
InChI=1S/C24H16N2O5/c1-30-24(29)15-11-9-14(10-12-15)20-19-21(27)16-6-2-3-7-17(16)31-22(19)23(28)26(20)18-8-4-5-13-25-18/h2-13,20H,1H3 |
InChI Key |
FVKJTPRRFMTMSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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